molecular formula C9H9I B14449939 1-Ethenyl-6-iodocyclohepta-1,3,5-triene CAS No. 73172-90-4

1-Ethenyl-6-iodocyclohepta-1,3,5-triene

Cat. No.: B14449939
CAS No.: 73172-90-4
M. Wt: 244.07 g/mol
InChI Key: YKOOLVUZUNOCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-6-iodocyclohepta-1,3,5-triene is a chemical compound with the molecular formula C9H9I It is a derivative of cycloheptatriene, where an iodine atom is substituted at the 6th position and an ethenyl group at the 1st position

Preparation Methods

The synthesis of 1-ethenyl-6-iodocyclohepta-1,3,5-triene typically involves the iodination of cycloheptatriene followed by the introduction of the ethenyl group. One common method involves the reaction of cycloheptatriene with iodine in the presence of a catalyst to form 6-iodocycloheptatriene. This intermediate is then subjected to a vinylation reaction using a suitable vinylating agent under controlled conditions to yield the final product .

Chemical Reactions Analysis

1-Ethenyl-6-iodocyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding cycloheptane derivative using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethenyl-6-iodocyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-ethenyl-6-iodocyclohepta-1,3,5-triene exerts its effects depends on the specific application. In chemical reactions, the iodine atom and ethenyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

1-Ethenyl-6-iodocyclohepta-1,3,5-triene can be compared with other similar compounds, such as:

    Cycloheptatriene: The parent compound without the iodine and ethenyl substitutions.

    6-Iodocycloheptatriene: Lacks the ethenyl group, providing insight into the effects of the ethenyl substitution.

    1-Ethenylcycloheptatriene: Lacks the iodine atom, highlighting the role of iodine in the compound’s reactivity.

Properties

CAS No.

73172-90-4

Molecular Formula

C9H9I

Molecular Weight

244.07 g/mol

IUPAC Name

1-ethenyl-6-iodocyclohepta-1,3,5-triene

InChI

InChI=1S/C9H9I/c1-2-8-5-3-4-6-9(10)7-8/h2-6H,1,7H2

InChI Key

YKOOLVUZUNOCOA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C(C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.